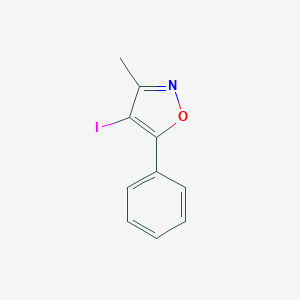

4-Iodo-3-methyl-5-phenylisoxazole

Vue d'ensemble

Description

The compound "4-Iodo-3-methyl-5-phenylisoxazole" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the iodine and methyl groups, as well as the phenyl ring, suggests that this compound could have interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 3-substituted 5-(tributylstannyl)isoxazoles can be synthesized via 1,3-dipolar cycloaddition reactions, which can then be further functionalized to yield compounds like 5-iodo-3-methylisoxazole . Additionally, 3-methyl-4H-isoxazol-5-ones can be synthesized in aqueous medium from ethyl acetoacetate and hydroxylamine hydrochloride, which can then be coupled with diazotized substituted amines to form azo dyes . These methods could potentially be adapted for the synthesis of 4-Iodo-3-methyl-5-phenylisoxazole.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-(4-fluorophenylazo)-3-methyl-4H-isoxazol-5-one, was determined by X-ray diffraction . This suggests that similar structural analysis could be performed for 4-Iodo-3-methyl-5-phenylisoxazole to determine its precise molecular geometry and electronic structure.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. For example, 5-(tributylstannyl)isoxazoles can be iodinated to form 5-iodo derivatives . Additionally, palladium-catalyzed cross-coupling reactions can be used to introduce aryl groups into the isoxazole ring . These reactions could be relevant for further functionalization of 4-Iodo-3-methyl-5-phenylisoxazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the substituents present on the ring. For instance, the lipophilicity and inductive effects of substituents on isoxazole derivatives can significantly influence their biological activity, as seen in a series of compounds evaluated against human rhinovirus . The basicity and acidity of isoxazole derivatives can also be influenced by the nature of the substituents, as shown by the basicities of various isoxazole and isoxazol-5-ones . These properties would be important to consider when studying 4-Iodo-3-methyl-5-phenylisoxazole.

Applications De Recherche Scientifique

Reactivity and Synthesis

- Comparative Reactivity with Electrophilic Compounds: A study comparing the reactivity of 3-methyl-5-phenylisoxazole with electrophilic compounds revealed that using LICA-TMEDA as a deprotonating system results in regioselective reactions at the C-3 methyl group. In contrast, the use of n-BuLi or LICA with the isoxazole derivative produces a product mixture at the C-4 position and the C-3 methyl group (Alberola et al., 1995).

- Microwave Irradiation in Isoxazole Synthesis: Research on the synthesis of 3,4,5-trisubstituted and 3,5-disubstituted isoxazoles using continuous-flow microwave-heated microreactors showed enhanced reactivity, particularly for less reactive diketones. This method enabled the formation of 5-methyl-3-phenylisoxazole, which was not formed in the absence of microwaves (Rodríguez et al., 2012).

Photochemical Studies

- Photochemistry and Vibrational Spectra of Matrix-Isolated Compounds: The photochemistry of methyl 4-chloro-5-phenylisoxazole-3-carboxylate was studied in low-temperature matrices, demonstrating UV irradiation-induced conversion to the corresponding oxazole, highlighting the photoisomerization process (Lopes et al., 2011).

Electrophilic Substitution Studies

- Electrophilic Substitution Mechanism: 3-Methyl-5-phenylisoxazole was found to undergo nitration as a conjugate acid at specific positions of the phenyl group, providing insights into the influence of charged and neutral isoxazolyl substituents (Katritzky et al., 1975).

Structural and Mechanistic Analysis

- Isoxazole Amino Ester Structure: The structure of a specific isoxazole amino ester was analyzed, revealing details about the planarity and steric interactions of the isoxazole ring, which can be crucial for understanding the properties and reactivity of similar compounds (Smith et al., 1991).

Safety And Hazards

Propriétés

IUPAC Name |

4-iodo-3-methyl-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZGZJOMCXKYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1I)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380152 | |

| Record name | 4-iodo-3-methyl-5-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-3-methyl-5-phenylisoxazole | |

CAS RN |

16114-53-7 | |

| Record name | 4-iodo-3-methyl-5-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)

![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)